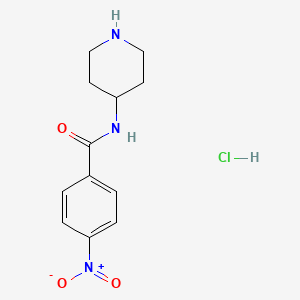

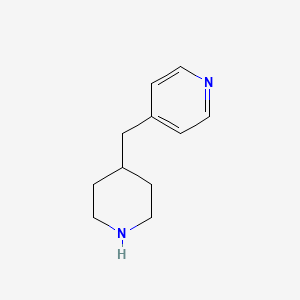

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Benzamide is a compound comprising a benzene ring and an amide functional group .

Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . A series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Molecular Structure Analysis

The molecular structure of piperidine comprises one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of benzamide includes a benzene ring and an amide functional group .

Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Metal Complexes and Antibacterial Activity : Novel benzamides, including those with piperidine substitutions, have been synthesized and characterized, demonstrating antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The metal complexes of these benzamides, particularly copper complexes, exhibited enhanced antibacterial activities compared to the ligands alone (E. Khatiwora et al., 2013).

Bioactivity Studies

- Anti-acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Structural modifications, such as substituting the benzamide with bulky moieties, significantly increased activity. This research highlights the potential of these compounds in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Pharmacological Evaluations

- Prokinetic Agents : Cinitapride-related benzamide derivatives have been studied for their prokinetic and anti-ulcerative properties, showing that benzimidazole moiety incorporation could enhance activity. This underscores the therapeutic potential of such compounds in gastrointestinal motility disorders (G. Srinivasulu et al., 2005).

Structural and Molecular Analysis

- Hydrogen Bonding and Proton-Transfer Compounds : The study of proton-transfer compounds involving piperidine derivatives and nitro-substituted benzoic acids has revealed diverse hydrogen-bonded structures, contributing to the understanding of molecular assembly and interaction mechanisms (Graham Smith & U. Wermuth, 2010).

Antileishmanial Activity

- Thiadiazole Derivatives : Research into piperazinyl-linked thiadiazoles with nitrofuran substituents has identified compounds with significant antileishmanial activity, offering insights into the development of treatments for Leishmaniasis (A. Tahghighi et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is the Hypoxia-inducible factor 1 (HIF-1), an important transcription factor that targets a series of adaptation genes under hypoxic conditions . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the action of this compound is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells . The hypoxic conditions in the tumor microenvironment can enhance the expression of HIF-1α, thereby influencing the compound’s efficacy .

Zukünftige Richtungen

The importance of piperidine nucleus in the field of drug discovery has been highlighted in recent studies . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Biochemische Analyse

Biochemical Properties

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride has been shown to interact with various enzymes and proteins, particularly in the context of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . The compound has been found to induce the expression of HIF-1α protein and downstream target gene p21 .

Cellular Effects

In cellular processes, this compound has been observed to have significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules and changes in gene expression. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that it may have a role in enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

4-nitro-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18;/h1-4,10,13H,5-8H2,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOJNYKWKGFYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)

![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)

![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)

![1-isopropyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2689384.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2689386.png)

![N-(3-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2689388.png)